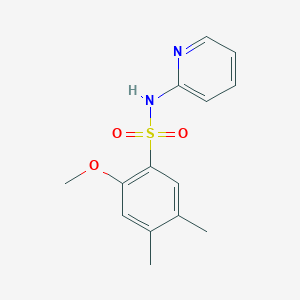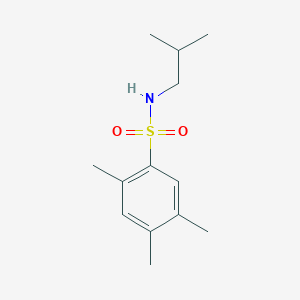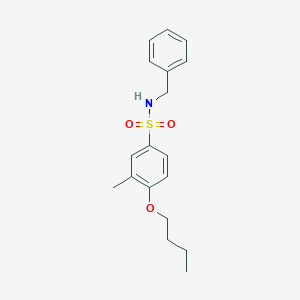
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as Methyllycaconitine (MLA), is a natural alkaloid found in the Delphinium and Aconitum plants. MLA has been extensively studied for its potential applications in scientific research.
作用机制
MLA selectively binds to the α7 subtype of nAChRs, which are primarily found in the brain and play a critical role in cognitive function. By blocking these receptors, MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA's ability to selectively block α7 nAChRs has made it a valuable tool for studying the role of these receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
MLA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In vivo studies have demonstrated that MLA can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using MLA in lab experiments is its selectivity for α7 nAChRs. This selectivity allows researchers to study the role of these receptors in various physiological and pathological conditions. However, MLA's selectivity can also be a limitation, as it may not accurately reflect the effects of blocking other subtypes of nAChRs. Additionally, MLA's potency can vary depending on the experimental conditions, which can make it challenging to compare results across different studies.
未来方向
There are several future directions for research involving MLA. One area of interest is the role of α7 nAChRs in neurological disorders such as Alzheimer's disease and schizophrenia. MLA has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine if it has potential as a therapeutic agent. Another area of interest is the development of new compounds that can selectively target other subtypes of nAChRs. These compounds could provide valuable tools for studying the role of these receptors in various physiological and pathological conditions. Overall, MLA's selectivity for α7 nAChRs and its potential applications in scientific research make it a valuable tool for studying the role of these receptors in various conditions.
Conclusion
In conclusion, MLA is a natural alkaloid that has been extensively studied for its potential applications in scientific research. Its selectivity for α7 nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MLA's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of MLA and its derivatives in scientific research.
合成方法
MLA can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with sodium hydride to form the final MLA compound. This synthesis method has been used in various scientific studies to produce MLA for research purposes.
科学研究应用
MLA is commonly used in scientific research as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous system and play a crucial role in various physiological processes, including learning, memory, and muscle contraction. MLA's ability to selectively block nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
属性
产品名称 |
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C15H18N2O3S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-methoxy-2,3,5-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-9-13(11(2)12(3)15(10)20-4)21(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) |
InChI 键 |
GPQDXIKIMLCKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



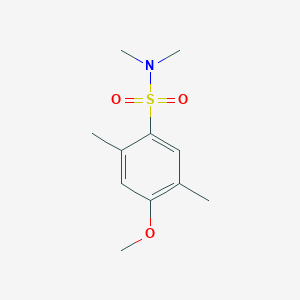
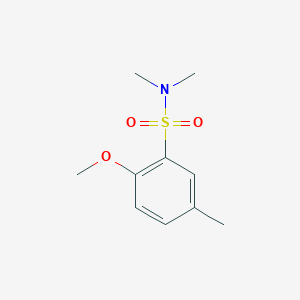
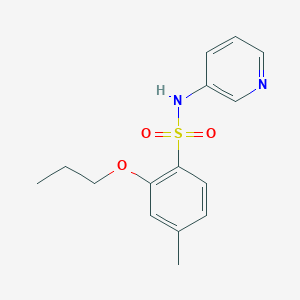
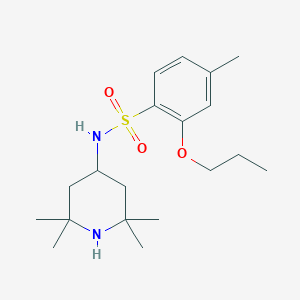
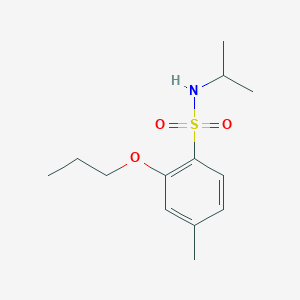
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
